molecular formula C21H19FN4O4 B2869735 3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide CAS No. 1172471-55-4

3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-fluorophenyl)piperidine-1-carboxamide

Cat. No.: B2869735
CAS No.: 1172471-55-4
M. Wt: 410.405
InChI Key: GBEPNRBZYHURFL-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzo[d][1,3]dioxol-5-yl group, a 1,3,4-oxadiazol-2-yl group, and a piperidine-1-carboxamide group. The presence of these groups could suggest potential applications in pharmaceuticals or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several heterocyclic rings. The benzo[d][1,3]dioxol-5-yl group is a type of aromatic ether, the 1,3,4-oxadiazol-2-yl group is a type of heterocyclic aromatic ring, and the piperidine ring is a type of non-aromatic heterocycle .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating and electron-withdrawing properties of its various functional groups. For example, the benzo[d][1,3]dioxol-5-yl group might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic ether and amide groups could enhance its solubility in polar solvents .

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

Research indicates the microwave-assisted synthesis of hybrid molecules containing various moieties such as 1,3-oxazol(idin)e and 1,3,4-oxadiazole, demonstrating potential antimicrobial, antilipase, and antiurease activities. These findings suggest applications in developing new antimicrobial agents and exploring enzyme inhibition properties for therapeutic purposes (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antagonist Development and Orexin Receptor Studies

A study on N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), an orexin 1 and 2 receptor antagonist developed for insomnia treatment, exemplifies the potential of related compounds in neuroscience, specifically targeting sleep disorders and possibly other neurological conditions. This research details the compound's metabolism and pharmacokinetic properties, highlighting the complexity of developing CNS-active drugs (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).

Synthesis and Evaluation of Antimicrobial Agents

Another study focused on synthesizing and evaluating the antimicrobial activities of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide. This research offers insights into the design and development of novel antimicrobial agents, potentially addressing the growing concern over antibiotic resistance. The structural modifications and biological evaluations conducted in this study reflect the broader utility of such compounds in medicinal chemistry (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).

Properties

IUPAC Name

3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-(4-fluorophenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O4/c22-15-4-6-16(7-5-15)23-21(27)26-9-1-2-14(11-26)20-25-24-19(30-20)13-3-8-17-18(10-13)29-12-28-17/h3-8,10,14H,1-2,9,11-12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEPNRBZYHURFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=C(C=C2)F)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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